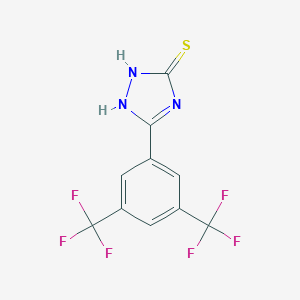

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione

Vue d'ensemble

Description

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound featuring a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step involves the nucleophilic substitution of the triazole ring with 3,5-bis(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of new materials with specific electronic or optical characteristics.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens . Additionally, it is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, that require specific chemical resistance or thermal stability. Its incorporation into these materials can enhance their performance and durability.

Mécanisme D'action

The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function. This can result in antimicrobial effects or inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the thione group but shares similar structural features.

3,5-Bis(trifluoromethyl)phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a thione group.

Uniqueness

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the triazole ring and the thione group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl groups further enhance its stability and binding properties, making it a valuable compound for various applications.

Activité Biologique

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione, also known by its CAS number 175276-77-4, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 313.23 g/mol. It has a melting point of 280 °C and exhibits properties typical of triazole derivatives, which include a wide range of biological activities.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial and fungal strains. For instance:

- Antibacterial Activity : A study demonstrated that similar triazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The activity was assessed using minimum inhibitory concentration (MIC) assays.

- Antifungal Activity : Triazoles are particularly noted for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Compounds similar to this compound have shown effectiveness against strains like Candida albicans.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For example:

- Cytotoxicity Studies : In vitro studies using MTT assays revealed that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The IC50 values for these compounds were reported to be in the range of 13.67 to 18.62 µM for certain derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.0 |

| Compound B | SKOV3 | 14.8 |

| Compound C | A549 | 16.5 |

The biological activity of triazole derivatives like this compound is often linked to their ability to interfere with essential cellular processes:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

- Targeting Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

- Study on Antibacterial Efficacy : A comparative study involving various triazole compounds showed that certain derivatives had better antibacterial activity than conventional antibiotics like amoxicillin .

- Anticancer Evaluation : In a study assessing the anticancer properties of synthesized triazoles, several compounds demonstrated significant cytotoxicity against human cancer cell lines with low toxicity towards normal cells .

Propriétés

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXOKHNNFOHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146548 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-77-4 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.